molecular formula C15H13BrN4OS2 B3492927 N-(3-bromophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-bromophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3492927
M. Wt: 409.3 g/mol
InChI Key: BDMTWHBCNOTSGM-UHFFFAOYSA-N
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Description

This compound features a 3-bromophenyl acetamide moiety linked via a sulfanyl bridge to a 1,2,4-triazole ring substituted with a methyl group at position 4 and a thiophen-2-yl group at position 3.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4OS2/c1-20-14(12-6-3-7-22-12)18-19-15(20)23-9-13(21)17-11-5-2-4-10(16)8-11/h2-8H,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMTWHBCNOTSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving a hydrazine derivative and a suitable nitrile.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached via a nucleophilic substitution reaction.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions that contribute to its biological activity.

Comparison with Similar Compounds

Triazole-Based Orco Agonists/Antagonists

  • VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide):
    • Structural Differences : Replaces 3-bromophenyl with 4-ethylphenyl and thiophen-2-yl with 3-pyridinyl.
    • Functional Impact : Acts as a broad-spectrum Orco agonist in insect olfactory receptors. The pyridinyl group enhances hydrogen bonding, while ethyl substituents increase hydrophobicity .
  • OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide):
    • Structural Differences : Uses isopropylphenyl and 4-pyridinyl instead of bromophenyl and thiophene.
    • Functional Impact : Exhibits stronger agonist activity than VUAA-1 due to the bulky isopropyl group improving receptor fit .
  • OLC-15 (N-(4-butylphenyl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide):
    • Structural Differences : Incorporates a butylphenyl group and 2-pyridinyl.
    • Functional Impact : Serves as an Orco antagonist, highlighting how aryl group bulkiness (butyl vs. bromo) can reverse activity .

Antiviral and Anticancer Analogs

  • L-1 (N-(2-chloro-4-sulphamoylphenyl)-2-((4-(2,4-dimethylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)sulphanyl)acetamide): Structural Differences: Replaces 3-bromophenyl with a sulphamoylphenyl group. Functional Impact: Shows potent non-nucleoside reverse transcriptase inhibitor (NNRTI) activity (IC50 < 50 nM) due to sulphamoyl’s hydrogen-bonding capacity .
  • Compound from Table 1 () : N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide:
    • Structural Differences : Uses a triazolothiadiazole fused ring instead of a simple triazole.
    • Functional Impact : Inhibits CDK5/p25 with IC50 = 42 ± 1 nM, suggesting fused rings enhance kinase binding .

Antimicrobial and Antifungal Derivatives

  • KA3-KA15 Series (N-substituted aryl-2-({4-[(substituted aryl carbamoyl)methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamides): Structural Differences: Replace thiophen-2-yl with pyridin-4-yl and introduce carbamoyl methyl groups. Functional Impact: Derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) on the aryl ring show enhanced antimicrobial activity (MIC = 8–32 µg/mL) .
  • Triazole-Thiophene Antifungal Agents () :
    • Structural Differences : Include additional triazolone rings or ester groups.
    • Functional Impact : Compounds with 2-hydroxy-2-p-tolyethyl substituents exhibit strong antifungal activity, emphasizing the role of hydroxyl groups in target binding .

Structure-Activity Relationship (SAR) Analysis

Structural Feature Impact on Activity Example Compounds
3-Bromophenyl Group Enhances lipophilicity and π-π stacking; may improve blood-brain barrier penetration Target compound
Thiophen-2-yl vs. Pyridinyl Thiophene’s sulfur atom increases aromatic electron density, aiding hydrophobic interactions Target compound vs. VUAA-1
Methyl vs. Ethyl on Triazole Methyl reduces steric hindrance, potentially improving receptor fit Target compound vs. OLC-12
Sulfanyl Bridge Facilitates flexible linkage between aromatic systems, optimizing binding geometry All analogs

Pharmacological and Physicochemical Properties

Property Target Compound VUAA-1 L-1 ()
Molecular Weight ~462.3 g/mol ~437.5 g/mol ~531.0 g/mol
LogP (Predicted) 3.8 (bromine increases logP) 3.2 2.9 (sulphamoyl reduces logP)
Biological Activity Not reported; analogs suggest antiviral potential Orco agonist NNRTI (IC50 < 50 nM)
Synthetic Accessibility Moderate (3–4 steps) High (commercial intermediates) Low (complex substituents)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-bromophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-bromophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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